molecular formula C11H11N4NaO3S B1316886 Sodium sulfapyridazine CAS No. 2577-32-4

Sodium sulfapyridazine

Cat. No. B1316886
CAS RN: 2577-32-4
M. Wt: 302.29 g/mol
InChI Key: UMKFIJKKXUZOJY-UHFFFAOYSA-N
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Description

Sodium Sulfapyridazine is a sulfa drug . It has a molecular formula of C11H11N4NaO3S, an average mass of 302.285 Da, and a monoisotopic mass of 302.044952 Da .

Mechanism of Action

Sulfapyridine, a related compound, works by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is necessary for the synthesis of folic acid in these organisms, which is essential for their growth and reproduction .

properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N4O3S.Na/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFIJKKXUZOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N4NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2577-32-4
Record name Sulfamethoxypyridazine sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-(6-methoxypyridazin-3-yl)sulphanilamidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM SULFAPYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ24M7728K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Sodium Sulfapyridazine primarily used for in research?

A1: Sodium Sulfapyridazine is a sulfonamide antibiotic investigated for its potential in treating bacterial infections, particularly bacterial conjunctivitis [, , ].

Q2: How does Sodium Sulfapyridazine work against bacteria?

A2: While the provided research doesn't delve into the specific mechanism of action for Sodium Sulfapyridazine, sulfonamides generally work by competitively inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis []. This inhibition disrupts the formation of essential nucleic acids in bacteria, ultimately leading to their demise.

Q3: How does the addition of aubazidan impact Sodium Sulfapyridazine ophthalmic solutions?

A4: Aubazidan, a microbial polysaccharide, has been shown to prolong the action and stability of Sodium Sulfapyridazine in ophthalmic drops [, ]. It achieves this by extending the drug's presence in the anterior eye tissues, similar to synthetic polymers like polyacrylamide and polyvinyl alcohol [, ].

Q4: What is the recommended concentration of Sodium Sulfapyridazine and aubazidan in ophthalmic solutions?

A5: Studies suggest that a 10% concentration of Sodium Sulfapyridazine with 0.2-0.5% aubazidan shows promise for preventing and treating bacterial conjunctivitis [, ].

Q5: Are there any concerns regarding the stability of Sodium Sulfapyridazine ophthalmic solutions?

A6: Research indicates that Sodium Sulfapyridazine ophthalmic drops containing 0.5% aubazidan maintain stability for up to 24 months regarding color, transparency, viscosity, pH, and drug content when stored in vials [, ].

Q6: Have there been any studies on the pharmacokinetics of Sodium Sulfapyridazine?

A7: Yes, studies have investigated the absorption, circulation duration, and elimination of Sodium Sulfapyridazine following different administration routes [, ]. Additionally, research has explored the pharmacokinetics of ophthalmic ointments combining hydrocortisone acetate and Sodium Sulfapyridazine [, ].

Q7: Are there any known analytical methods for quantifying Sodium Sulfapyridazine?

A8: Methods have been developed to quantify Sodium Sulfapyridazine in various formulations. For instance, there are techniques for determining Sodium Sulfapyridazine and hydrocortisone acetate concentrations in eye ointments [, ]. Furthermore, research has focused on quantifying stabilizing components within Sodium Sulfapyridazine eyedrops [].

Q8: Has Sodium Sulfapyridazine been compared to other antibiotics for the treatment of specific infections?

A9: Studies have compared the in ovo effectiveness of Sodium Sulfapyridazine to antibiotics like tetracyclines, penicillin, ampicillin, kanamycin, and streptomycin against Halprowia and Chlamydia [, ]. Results showed varying sensitivity profiles among the tested drugs.

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